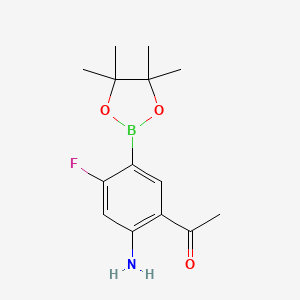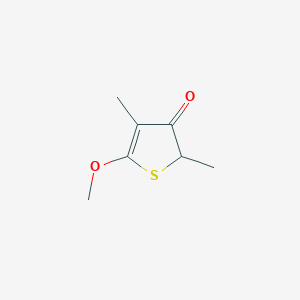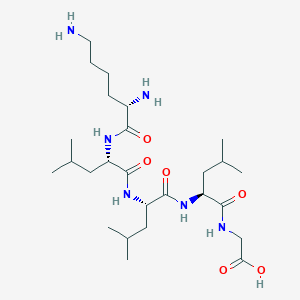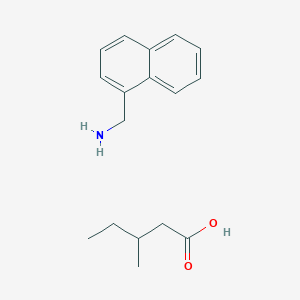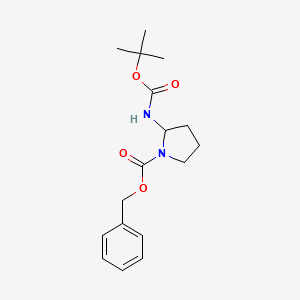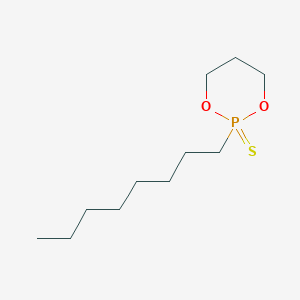
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide is a chemical compound with the molecular formula C11H23O2PS. It belongs to the class of organophosphorus compounds, specifically those containing a 1,3,2-dioxaphosphorinane ring. This compound is characterized by the presence of a sulfur atom bonded to the phosphorus atom, making it a phosphorothioate.
Métodos De Preparación
The synthesis of 1,3,2-dioxaphosphorinane, 2-octyl-, 2-sulfide typically involves the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides, such as 1,3,2-dioxaphosphorinane-2-oxide.
Reduction: Reduction reactions can convert the sulfur atom to different oxidation states.
Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3,2-dioxaphosphorinane, 2-octyl-, 2-sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the inhibition of enzymes or the modification of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane-2-oxide: This compound contains an oxygen atom instead of sulfur and has different chemical properties and reactivity.
1,3,2-Dioxaphosphorinane-2-selenide: This compound contains a selenium atom and exhibits unique chemical behavior compared to its sulfur and oxygen analogs . The uniqueness of this compound lies in its specific reactivity and applications, particularly in the formation of phosphorothioate esters and its potential biological activities.
Propiedades
Número CAS |
651727-24-1 |
|---|---|
Fórmula molecular |
C11H23O2PS |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
2-octyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C11H23O2PS/c1-2-3-4-5-6-7-11-14(15)12-9-8-10-13-14/h2-11H2,1H3 |
Clave InChI |
YIZGUTNOWZJMMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCP1(=S)OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
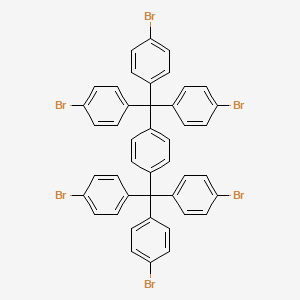

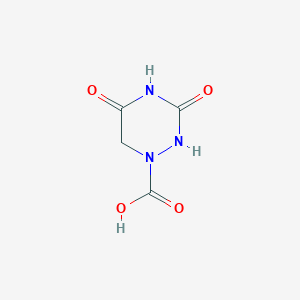
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
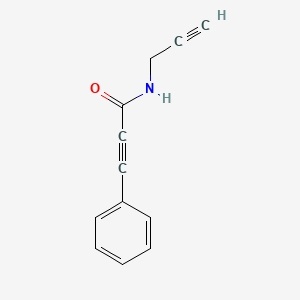
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
